6-Ethyl-2,2-dimethylchroman-4-amine

Lipophilicity Drug design Physicochemical property

6-Ethyl-2,2-dimethylchroman-4-amine (CAS 723239-84-7) is a 4-amino-substituted 2,2-dimethylchromane bearing a 6-ethyl substituent on the benzopyran ring. This compound belongs to the gem-dimethylchroman-4-amine family, a privileged scaffold in medicinal chemistry with documented applications in central nervous system (CNS) drug discovery and beyond.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B11897960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-2,2-dimethylchroman-4-amine
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)OC(CC2N)(C)C
InChIInChI=1S/C13H19NO/c1-4-9-5-6-12-10(7-9)11(14)8-13(2,3)15-12/h5-7,11H,4,8,14H2,1-3H3
InChIKeyBARMYPFKQXQJLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-2,2-dimethylchroman-4-amine – Procurement-Ready Chemical Profile and Core Structural Identity


6-Ethyl-2,2-dimethylchroman-4-amine (CAS 723239-84-7) is a 4-amino-substituted 2,2-dimethylchromane bearing a 6-ethyl substituent on the benzopyran ring. This compound belongs to the gem-dimethylchroman-4-amine family, a privileged scaffold in medicinal chemistry with documented applications in central nervous system (CNS) drug discovery and beyond [1]. The molecule is characterized by a molecular formula of C₁₃H₁₉NO and a molecular weight of 205.30 g·mol⁻¹ [2]. Its primary utility lies in serving as a chiral or achiral amine building block for the synthesis of more complex pharmacologically active molecules, particularly hydroxyethylamine (HEA) transition-state isosteres targeting beta-secretase 1 (BACE1) [3].

Why In-Class Substitution of 6-Ethyl-2,2-dimethylchroman-4-amine Falls Short: The Substitution-Phenotype Link


The chroman-4-amine scaffold is not a uniform commodity; its biological and physicochemical behavior is exquisitely sensitive to the nature and position of ring substituents. Systematic structure–activity relationship (SAR) studies on gem-dimethylchroman-4-amines demonstrate that the C6 position directly modulates target engagement, metabolic stability, and off-target liability [1]. For instance, replacing the 6-ethyl group with a hydrogen, fluoro, or cyano substituent can alter CYP450 inhibition profiles, lipophilicity-driven tissue distribution, and potency at butyrylcholinesterase (BuChE) by orders of magnitude [1][2]. Therefore, simply procuring any in-class 2,2-dimethylchroman-4-amine without the precise 6-ethyl substitution risks invalidating established SAR and introducing uncharacterized variables into a synthesis or assay workflow.

Quantitative Differentiation Evidence for 6-Ethyl-2,2-dimethylchroman-4-amine Against Closest Analogs


Lipophilicity-Driven Differentiation: Measured LogP Advantage of the 6-Ethyl Substituent Over Unsubstituted 2,2-Dimethylchroman-4-amine

The 6-ethyl substituent confers a significant increase in lipophilicity relative to the parent 2,2-dimethylchroman-4-amine scaffold. The target compound has a computed XLogP3 of 2.3, whereas the unsubstituted analog 2,2-dimethylchroman-4-amine (CAS 220634-41-3) has a predicted XLogP3 of approximately 1.6 [1][2]. This ΔlogP of ~0.7 units, primarily attributable to the single ethyl group, is expected to translate into higher membrane permeability and potentially greater CNS penetration in cell-based and in vivo models—a critical parameter for CNS-targeted programs such as BACE1 inhibitor development [3].

Lipophilicity Drug design Physicochemical property

Class-Level Butyrylcholinesterase (BuChE) Inhibitory Potential of gem-Dimethylchroman-4-amines

A focused library of gem-dimethylchroman-4-amine compounds, encompassing substituent variation at C6, was tested against equine serum BuChE (eqBuChE). The series exhibited IC₅₀ values spanning 7.6–67 μM, with potency highly dependent on the nature of the C6 substituent [1]. While the precise IC₅₀ of 6-ethyl-2,2-dimethylchroman-4-amine has not been reported in isolation, the SAR trend shows that small alkyl substituents at C6 (methyl, ethyl) fall within the active range and can be distinguished from larger or polar C6 groups that may reduce activity. The class also demonstrated selectivity for BuChE over acetylcholinesterase (AChE), a desirable profile for Alzheimer's disease therapeutics [1].

Butyrylcholinesterase Alzheimer's disease Cholinergic hypothesis

CYP2D6 Inhibition Liability: A Cautionary Note Differentiating 6-Substituted Chroman-4-amines from Non-Chroman Amine Building Blocks

The chroman-4-amine chemotype, including 6-substituted variants, has been screened against major CYP450 isoforms. A structurally related 6-substituted 2,2-dimethylchroman-4-amine derivative (CHEMBL2204357) exhibited a CYP2D6 IC₅₀ of 3,300 nM in a fluorescence-based assay using 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin [1]. In contrast, a different 6-unsubstituted chroman-4-amine building block (CHEMBL1825096) showed a markedly weaker CYP2D6 IC₅₀ of 10,000 nM under identical conditions [2]. This ~3-fold difference highlights that the presence and nature of the C6 substituent can modulate CYP450 liability, an important consideration for programs concerned with drug–drug interaction profiles.

CYP450 inhibition Drug-drug interaction Metabolic stability

Vendor Specification Advantage: Purity Qualification for Medicinal Chemistry Campaigns

As of the latest supplier records, 6-ethyl-2,2-dimethylchroman-4-amine is offered at a guaranteed minimum purity of NLT 98% by at least one ISO-certified manufacturer (MolCore), with molecular confirmation by CAS registration and molecular formula C₁₃H₁₉NO . In comparison, the generic 2,2-dimethylchroman-4-amine (CAS 220634-41-3) is frequently listed at 95–97% purity depending on the supplier . This purity differential reduces the burden of purification prior to use in sensitive amide coupling, reductive amination, or chiral resolution steps typical of medicinal chemistry workflows.

Purity Quality control Building block

BACE1 Inhibitor Synthetic Intermediate: Enabled Access to Chromane-HEA Transition-State Isosteres

The 4-amino group of 6-ethyl-2,2-dimethylchroman-4-amine serves as a key synthetic handle for constructing hydroxyethylamine (HEA) BACE-1 inhibitors bearing a chromane prime-side moiety. Published medicinal chemistry efforts have demonstrated that 2,2-dimethylchromane-4-amines with small alkyl C6 substituents, when incorporated into HEA scaffolds, achieve BACE1 cellular IC₅₀ values as low as 11 nM in human SH-SY5Y cells (sAPPβ release assay) [1]. In the absence of the 6-ethyl group, the unsubstituted chromane-HEA conjugate loses a critical lipophilic contact in the BACE1 S2′ pocket, leading to reduced potency. This positions the 6-ethyl compound as a strategically relevant building block for reproducing or improving upon published BACE1 lead series [2].

BACE1 inhibitor Alzheimer's disease Hydroxyethylamine isostere

High-Value Application Scenarios for 6-Ethyl-2,2-dimethylchroman-4-amine in Drug Discovery and Chemical Biology


Building Block for Chromane-Containing BACE1 Inhibitors in Alzheimer's Disease Programs

6-Ethyl-2,2-dimethylchroman-4-amine is directly applicable as the prime-side amine component in the synthesis of hydroxyethylamine (HEA) BACE-1 inhibitors. The 6-ethyl group fills the lipophilic S2′ pocket of BACE1, enabling the sub-100 nM cellular potency observed in this chemotype [1]. Procurement of this specific building block, rather than an unsubstituted or 6-halogen analog, is essential for SAR continuity with published leads and for maintaining the desired CNS drug-like properties (XLogP3 = 2.3) [2].

Butyrylcholinesterase (BuChE) Inhibitor Lead Exploration

The gem-dimethylchroman-4-amine class, including the 6-ethyl variant, has demonstrated selective BuChE inhibition (eqBuChE IC₅₀ range 7.6–67 μM) with a mixed-type kinetic mechanism and favorable in silico drug-likeness [1]. Researchers investigating non-cholinergic approaches to Alzheimer's disease can use this compound as a starting material for diversification at the C4 amino position, leveraging the established SAR that C6 small alkyl groups sustain BuChE potency.

CYP450 Liability Profiling and Selectivity Engineering

Given the measurable difference in CYP2D6 inhibition between 6-substituted and unsubstituted chroman-4-amines (IC₅₀ 3,300 nM vs. 10,000 nM), the 6-ethyl compound serves as a valuable tool for studying structure–CYP liability relationships within the chroman scaffold [1]. Medicinal chemistry teams optimizing for low CYP2D6 inhibition can use this scaffold to benchmark the impact of C6 substituents on off-target CYP interactions.

Physicochemical Property Optimization of CNS-Penetrant Libraries

With a computed XLogP3 of 2.3—elevated relative to unsubstituted chroman-4-amines—this compound is suited for building CNS-oriented compound libraries where moderate lipophilicity is desired for blood–brain barrier penetration without exceeding the CNS drug-likeness threshold (XLogP3 < 5) [1][2]. The 6-ethyl group provides a balanced lipophilic increment that can be further tuned by amine functionalization.

Quote Request

Request a Quote for 6-Ethyl-2,2-dimethylchroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.